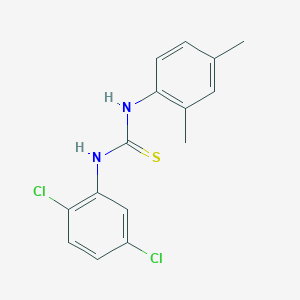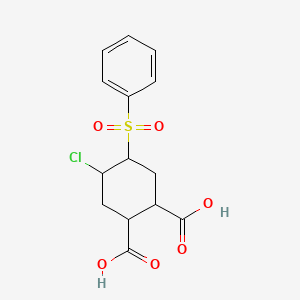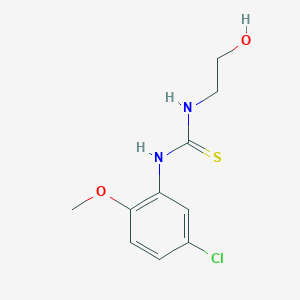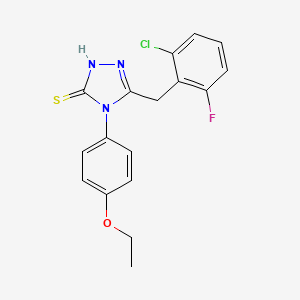![molecular formula C25H27FN4O2 B4876117 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4876117.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyrrolidinone structure can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-4-(4-phenylpiperazin-1-yl)butan-2-one: Similar structure but lacks the fluoro group.
1-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-(4-phenylpiperazin-1-yl)pyrrolidin-2-one: Similar structure with a chloro group instead of a fluoro group.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the presence of the fluoro group on the indole ring, which can significantly influence its biological activity and chemical reactivity
Properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c26-20-6-7-23-22(15-20)18(16-27-23)8-9-30-17-19(14-24(30)31)25(32)29-12-10-28(11-13-29)21-4-2-1-3-5-21/h1-7,15-16,19,27H,8-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUMHHDWAOIGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)

![METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE](/img/structure/B4876042.png)

![N-(3-BROMOPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4876054.png)

![2-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4876071.png)
![METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)

